molecular formula C13H17NO3 B15158475 2H-1-Benzopyran, 3,4-dihydro-2,2,4,4-tetramethyl-6-nitro- CAS No. 652992-14-8

2H-1-Benzopyran, 3,4-dihydro-2,2,4,4-tetramethyl-6-nitro-

Cat. No.: B15158475
CAS No.: 652992-14-8
M. Wt: 235.28 g/mol
InChI Key: FZVSBBGNAOZOFO-UHFFFAOYSA-N
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Description

2H-1-Benzopyran, 3,4-dihydro-2,2,4,4-tetramethyl-6-nitro- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The specific structure of this compound, with its tetramethyl and nitro groups, imparts unique chemical properties that make it of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran, 3,4-dihydro-2,2,4,4-tetramethyl-6-nitro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted phenol with a suitable ketone in the presence of an acid catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran, 3,4-dihydro-2,2,4,4-tetramethyl-6-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of functionalized benzopyrans.

Scientific Research Applications

2H-1-Benzopyran, 3,4-dihydro-2,2,4,4-tetramethyl-6-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran, 3,4-dihydro-2,2,4,4-tetramethyl-6-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Lacks the nitro group and has different chemical properties.

    1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’-(2H)-indole): A photochromic compound with different applications.

Uniqueness

The presence of both tetramethyl and nitro groups in 2H-1-Benzopyran, 3,4-dihydro-2,2,4,4-tetramethyl-6-nitro- imparts unique chemical properties that distinguish it from other benzopyran derivatives. These properties make it particularly useful in specific scientific and industrial applications.

Properties

CAS No.

652992-14-8

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2,2,4,4-tetramethyl-6-nitro-3H-chromene

InChI

InChI=1S/C13H17NO3/c1-12(2)8-13(3,4)17-11-6-5-9(14(15)16)7-10(11)12/h5-7H,8H2,1-4H3

InChI Key

FZVSBBGNAOZOFO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(OC2=C1C=C(C=C2)[N+](=O)[O-])(C)C)C

Origin of Product

United States

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